molecular formula C9H14BrN3O2 B15318277 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid

4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid

Cat. No.: B15318277
M. Wt: 276.13 g/mol
InChI Key: VNWULGBFCKDARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an ethylamino group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with an appropriate butanoic acid derivative, such as ethyl 4-bromobutanoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

    Condensation: Dehydrating agents (e.g., DCC, EDC) and catalysts (e.g., DMAP).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce amides or esters.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting pyrazole-containing scaffolds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethylamino group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid
  • (4-Bromo-1H-pyrazol-1-yl)acetic acid
  • 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid is unique due to the presence of both a brominated pyrazole ring and an ethylamino group attached to a butanoic acid chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-(ethylamino)butanoic acid

InChI

InChI=1S/C9H14BrN3O2/c1-2-11-8(9(14)15)3-4-13-6-7(10)5-12-13/h5-6,8,11H,2-4H2,1H3,(H,14,15)

InChI Key

VNWULGBFCKDARN-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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